2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Overview
Description
2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that features a methoxy group and a triazole ring attached to an aniline base structure
Mechanism of Action
Target of Action
The primary target of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, a group of hormones that are involved in various physiological processes .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring of this compound bind to the iron in the heme moiety of the enzyme . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of estrogens . This can lead to downstream effects such as the reduction of estrogen-dependent cell proliferation, which is a key factor in certain types of cancer .
Pharmacokinetics
It is suggested that the 1,2,4-triazole ring in the structure of the compound can form hydrogen bonds with different targets, which could potentially improve its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of estrogen-dependent cell proliferation . This can result in the suppression of the growth of certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as aromatase, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, the phenyl moieties of this compound have key interactions within the active site of the enzyme, enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549, by inducing apoptosis and inhibiting cell proliferation . These effects are attributed to the compound’s ability to interfere with key signaling pathways and gene expression mechanisms within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound binds to the iron in the heme moiety of enzymes like aromatase, leading to enzyme inhibition . This binding interaction disrupts the normal function of the enzyme, resulting in altered biochemical pathways and cellular responses. Additionally, the compound’s phenyl moieties contribute to its binding affinity and specificity for target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that modify its chemical structure, enhancing its solubility and excretion from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization determines the compound’s interactions with biomolecules and its overall impact on cellular processes. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it exerts its cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the introduction of the triazole ring onto the aniline structure. One common method involves the reaction of 2-methoxyaniline with a triazole derivative under specific conditions. For instance, the reaction might be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anticancer properties, particularly in the inhibition of specific cancer cell lines
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring and has been studied for its anticancer properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These derivatives have shown promising cytotoxic activity against various cancer cell lines.
Uniqueness
2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both a methoxy group and a triazole ring, which can enhance its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-5-(1,2,4-triazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCXBKFKTVIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587989 | |
Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-56-5 | |
Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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